Diethyl 1,3,5-benzenetricarboxylate

Description

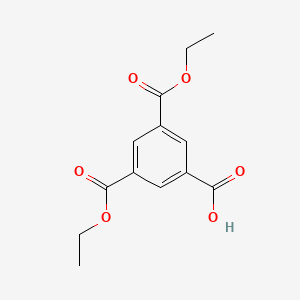

Diethyl 1,3,5-benzenetricarboxylate (CAS: 4105-93-5) is an aromatic triester derivative of 1,3,5-benzenetricarboxylic acid (trimesic acid). Its molecular formula is C₁₅H₁₈O₆, with a molecular weight of 294.30 g/mol . The compound features three ethyl ester groups symmetrically attached to a benzene ring, rendering it highly soluble in organic solvents. It serves as a versatile precursor in organic synthesis and metal-organic framework (MOF) fabrication, where hydrolysis yields the 1,3,5-benzenetricarboxylate (BTC) ligand for coordination with metals like Cu, Co, and Fe .

Properties

IUPAC Name |

3,5-bis(ethoxycarbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c1-3-18-12(16)9-5-8(11(14)15)6-10(7-9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVXMTRMXPWCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1,3,5-benzenetricarboxylate can be synthesized through the esterification of 1,3,5-benzenetricarboxylic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,3,5-benzenetricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,3,5-benzenetricarboxylic acid and ethanol.

Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

Hydrolysis: 1,3,5-benzenetricarboxylic acid and ethanol.

Reduction: Various reduced derivatives depending on the reducing agent and conditions.

Substitution: Substituted benzenetricarboxylate derivatives with functional groups like nitro or halogen.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research

Diethyl 1,3,5-benzenetricarboxylate has emerged as a potential lead compound in the development of anticancer drugs. Its structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies. Research has indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in targeted cancer therapies .

Mechanism of Action

The mechanism of action for DEBTC primarily involves its ability to undergo esterification and hydrolysis reactions. These reactions contribute to its biological activity, including potential interactions with cellular pathways involved in cancer progression.

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to be utilized in various organic transformations, including the formation of esters and amides. This characteristic makes it valuable in synthetic organic chemistry for producing compounds with specific functional groups .

Case Study: Synthesis Pathway

A detailed synthesis pathway involving DEBTC includes its reaction with ethanolamine to form derivatives that can further react with thionyl chloride and sodium hydroxide to yield various functionalized products. This multi-step synthesis showcases the compound's versatility and utility in creating diverse chemical entities .

Mechanism of Action

The mechanism of action of diethyl 1,3,5-benzenetricarboxylate is primarily related to its ability to participate in esterification and hydrolysis reactions. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can then interact with various biological targets. In proteomics research, the compound can bind to specific proteins, facilitating the study of protein interactions and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethyl 1,3,5-Benzenetricarboxylate

- Molecular Formula : C₁₂H₁₂O₆; Molecular Weight : 252.22 g/mol .

- Key Differences :

- Shorter alkyl chains (methyl vs. ethyl) reduce steric hindrance, enhancing reactivity in ester hydrolysis.

- Lower molecular weight improves volatility, making it suitable for gas-phase reactions.

- Applications: Intermediate in pharmaceutical synthesis and MOF precursors.

Lithium 1,3,5-Benzenetricarboxylate

- Molecular Formula : C₉H₃Li₃O₆; Molecular Weight : 231.86 g/mol .

- Key Differences: Ionic nature enables use in lithium-ion batteries, where it exhibits a high discharge capacity (~900 mAh/g at 100 mA/g) . Limited solubility in organic solvents compared to esters, restricting its use to aqueous or polar media.

Metal-Organic Frameworks (MOFs) with 1,3,5-Benzenetricarboxylate

- Cu₃(BTC)₂ (HKUST-1) :

- Fe-BTC (Basolite F300) :

Dimethyl 5-Hydroxy-1,3-Benzenedicarboxylate

- Molecular Formula : C₁₀H₁₀O₅; Molecular Weight : 210.18 g/mol .

- Key Differences :

- Fewer ester groups and a hydroxyl substituent enhance hydrophilicity.

- Applications: Intermediate in drug synthesis (e.g., anticoagulants).

Data Tables

Table 1. Structural and Functional Comparison

Research Findings and Industrial Relevance

- MOF Synthesis : this compound is hydrolyzed to BTC³⁻ for constructing MOFs like HKUST-1, which exhibit tunable porosity for catalysis and gas separation .

- Battery Materials: Lithium 1,3,5-benzenetricarboxylate outperforms graphite anodes in Li-ion batteries due to redox-active carboxylate groups .

- Catalysis : Cu₃(BTC)₂ demonstrates exceptional activity in converting CO₂ and epoxides to cyclic carbonates under mild conditions (TOF = 250 h⁻¹) .

- Antimicrobials : Cu-BTC MOFs show potent antibacterial activity, attributed to Cu²⁺ ion release and ROS generation .

Biological Activity

Diethyl 1,3,5-benzenetricarboxylate (DBT) is an organic compound with significant biological activity, primarily due to its structural characteristics that include three carboxylate groups attached to a benzene ring. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C13H14O6

- Molecular Weight : 266.25 g/mol

- CAS Number : 4105-93-5

- Melting Point : 152-154 °C

- Boiling Point : Approximately 432.8 °C

DBT is soluble in organic solvents and is often utilized in the synthesis of various chemical products, including polyesters and coatings .

Target of Action

DBT has been shown to interact with several biological targets, particularly in the context of cancer research. Its structure allows it to participate in biochemical pathways that can lead to cytotoxic effects on certain cell lines.

Mode of Action

The compound exhibits high reactivity and good solubility, which enhances its efficacy as a potential therapeutic agent. It has been noted for inducing apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic signaling .

Cytotoxicity Studies

Recent studies have demonstrated that DBT exhibits cytotoxic activity against various cancer cell lines. Here are some key findings from recent research:

| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| HepG2 | 10.72 | 67.7 |

| MCF-7 | 9.91 | 78.14 |

| NIH 3T3 | >500 | 96.11 |

| HaCaT | >250 | 82.23 |

These results indicate that DBT is significantly more toxic to cancerous cells compared to normal cells, suggesting its potential as an anticancer agent .

Case Studies

-

HepG2 Cell Line Study :

A study focused on the HepG2 liver cancer cell line revealed that treatment with DBT resulted in a marked decrease in cell viability, indicating strong cytotoxic effects. The mechanism was linked to apoptosis induction, where morphological changes consistent with programmed cell death were observed . -

MCF-7 Breast Cancer Study :

In another investigation involving MCF-7 breast cancer cells, DBT demonstrated similar cytotoxic properties with an IC50 value indicating effective inhibition of cell growth. The study highlighted the compound's potential for further development as a chemotherapeutic agent .

Applications and Implications

Given its biological activity, DBT holds promise for several applications:

- Pharmaceuticals : As a potential lead compound for developing anticancer drugs.

- Material Science : Due to its ability to form polyesters and other polymers, it could be utilized in creating drug delivery systems or biodegradable materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.